Tevenel

Overview

Description

Fulvenes and their derivatives are a class of organic compounds characterized by a distinctive structure that can serve as the basis for understanding hypothetical compounds like "Tevenel." These compounds are known for their diverse chemical reactions, potential applications in material science, and as intermediates in organic synthesis.

Synthesis Analysis

Fulvenes are synthesized through various methods, including reactions of tetramethylfulvene ligands coordinated to transition metals with hydrohalic acids and halogens, leading to complexes with mixed-halide ligands (Godoy et al., 2002). Another example involves donor-substituted tetracyanofulvene reacting with electron-rich alkynes to produce push-pull chromophores, showcasing the versatility of fulvenes in creating opto-electronic materials (Jayamurugan et al., 2013).

Molecular Structure Analysis

The molecular structure of fulvenes and their derivatives is pivotal in determining their reactivity and properties. For instance, the study by Jayamurugan et al. (2013) provides insight into the structural aspects of push-pull chromophores derived from fulvenes, highlighting the importance of molecular architecture in electronic properties.

Chemical Reactions and Properties

Fulvenes participate in various chemical reactions, offering a wide range of chemical properties. The reaction of tetramethylfulvene with hydrohalic acids and halogens is an example, leading to the formation of dicarbonyl complexes with 'four-legged piano-stool' structures (Godoy et al., 2002). Additionally, the interaction of fulvenes with alkynes to create new chromophores illustrates the compound's ability to undergo [2+2] cycloadditions, showcasing its chemical versatility (Jayamurugan et al., 2013).

Physical Properties Analysis

The physical properties of fulvenes, such as thermal stability, solubility, and electronic absorption, are crucial for their application in molecular electronics. The chromophores derived from fulvenes exhibit amphoteric redox behavior, low oxidation potentials, and strong electronic absorption bands, extending over the entire visible spectral range into the near infrared (Jayamurugan et al., 2013).

Scientific Research Applications

Tevenel is a specific inhibitor of mitochondrial protein synthesis. It has been used to select and study mammalian cells resistant to chloramphenicol analogs. Research has shown that mitochondrial protein synthesis in resistant cell lines is less inhibited by Tevenel compared to non-resistant cell lines (Wallace & Freeman, 1975).

In another study, Tevenel treatment of human fibroblasts led to a marked depletion of mitochondria and altered fluorescence patterns when stained with the laser dye rhodamine 123, indicating its influence on mitochondrial morphology and function (Goldstein & Korczack, 1981).

Tevenel was also shown to prevent the formation of a functional cytochrome c oxidase in L cells, a specific type of mammalian cell, without inhibiting the synthesis of several other mitochondrial enzymes (Fettes, Haldar & Freeman, 1972).

A study on Chinese hamster ovary cells resistant to Tevenel highlighted its potential as a tool in mitochondrial research, with findings showing that resistance was at the mitochondrial level and was cytoplasmically inherited (Yatscoff, Mason, Patel & Freeman, 1981).

Additionally, Tevenel was found to be ineffective in preventing lipid peroxidation in a study examining the antagonism of chloramphenicol on carbon tetrachloride hepatotoxicity, highlighting a specific biochemical interaction (Dolci & Brabec, 1978).

properties

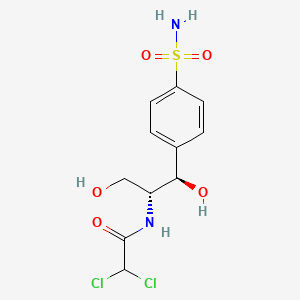

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O5S/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(4-2-6)21(14,19)20/h1-4,8-10,16-17H,5H2,(H,15,18)(H2,14,19,20)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODRFAVLXIFVTR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962856 | |

| Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4302-95-8 | |

| Record name | N-[(1R,2R)-2-[4-(Aminosulfonyl)phenyl]-2-hydroxy-1-(hydroxymethyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4302-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tevenel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1R,2R)-2-(4-(AMINOSULFONYL)PHENYL)-2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,2-DICHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3544PD7H4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)

![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)

![Ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate](/img/structure/B1198791.png)

![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1198797.png)